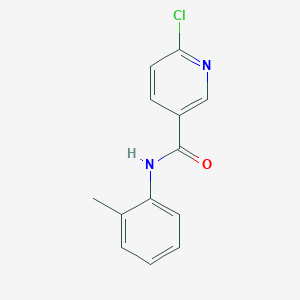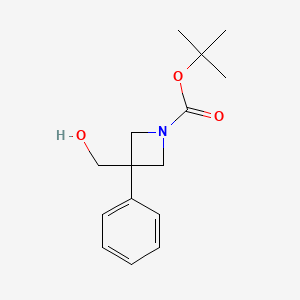![molecular formula C20H15ClN4O3 B13553918 {[4-(2-Phenyldiazen-1-yl)phenyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate CAS No. 522627-39-0](/img/structure/B13553918.png)
{[4-(2-Phenyldiazen-1-yl)phenyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{[4-(2-Phenyldiazen-1-yl)phenyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate is a complex organic compound that features a combination of aromatic and heterocyclic structures
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {[4-(2-Phenyldiazen-1-yl)phenyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate typically involves multi-step organic reactions. The initial step often includes the formation of the diazo compound through the reaction of aniline derivatives with nitrous acid. This is followed by coupling with a phenyl isocyanate to form the carbamoyl intermediate. The final step involves esterification with 2-chloropyridine-3-carboxylic acid under acidic or basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and pyridine rings, leading to the formation of quinones and N-oxides, respectively.
Reduction: Reduction reactions can target the diazo group, converting it to an amine.
Substitution: Nucleophilic substitution reactions can occur at the chloropyridine moiety, where the chlorine atom is replaced by various nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogenation using palladium on carbon or chemical reduction with sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides under basic conditions.
Major Products
Oxidation: Quinones and N-oxides.
Reduction: Amines.
Substitution: Various substituted pyridines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In organic synthesis, {[4-(2-Phenyldiazen-1-yl)phenyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate serves as a versatile intermediate for the preparation of more complex molecules. Its unique structure allows for diverse functionalization, making it valuable in the synthesis of pharmaceuticals and agrochemicals.
Biology and Medicine
This compound has potential applications in medicinal chemistry as a scaffold for drug development. Its ability to interact with biological targets through various functional groups makes it a candidate for designing inhibitors or modulators of enzymes and receptors.
Industry
In materials science, the compound can be used in the development of advanced materials such as polymers and dyes. Its stability and reactivity make it suitable for incorporation into various industrial products.
Mecanismo De Acción
The mechanism by which {[4-(2-Phenyldiazen-1-yl)phenyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate exerts its effects depends on its application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved can vary, but common mechanisms include inhibition of enzyme activity or interference with signal transduction pathways.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl acetoacetate: Used as a chemical intermediate in various syntheses.
Acetylacetone: Known for its use in the synthesis of metal complexes.
Diketene: Utilized in the production of acetoacetic acid derivatives.
Uniqueness
What sets {[4-(2-Phenyldiazen-1-yl)phenyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate apart is its combination of aromatic and heterocyclic structures, which provides a unique platform for chemical modifications. This versatility makes it particularly valuable in the development of new compounds with tailored properties for specific applications.
Propiedades
Número CAS |
522627-39-0 |
|---|---|
Fórmula molecular |
C20H15ClN4O3 |
Peso molecular |
394.8 g/mol |
Nombre IUPAC |
[2-oxo-2-(4-phenyldiazenylanilino)ethyl] 2-chloropyridine-3-carboxylate |
InChI |
InChI=1S/C20H15ClN4O3/c21-19-17(7-4-12-22-19)20(27)28-13-18(26)23-14-8-10-16(11-9-14)25-24-15-5-2-1-3-6-15/h1-12H,13H2,(H,23,26) |
Clave InChI |
PKRVLNHPDJINIE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)NC(=O)COC(=O)C3=C(N=CC=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


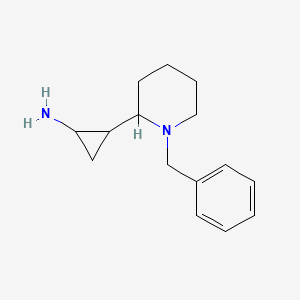
![2-[2-cyanoethyl(9H-fluoren-9-ylmethoxycarbonyl)amino]acetic acid](/img/structure/B13553839.png)

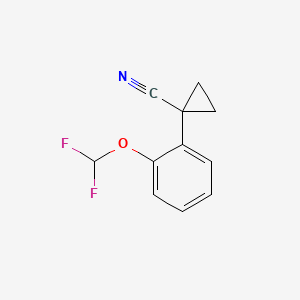
![3-Cyclopropylbicyclo[1.1.1]pentan-1-amine](/img/structure/B13553875.png)
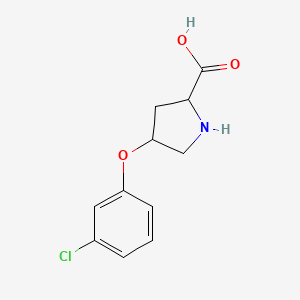
![{[2-Fluoro-5-(trifluoromethyl)phenyl]methyl}(methyl)aminehydrochloride](/img/structure/B13553885.png)
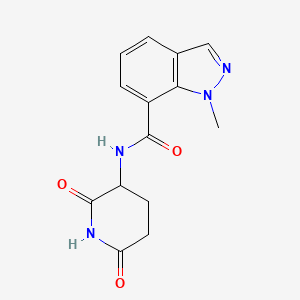
![2-[5-Bromo-2-(methylsulfanyl)phenyl]aceticacid](/img/structure/B13553891.png)
![{[2-(3,4-Diethoxyphenyl)ethyl]carbamoyl}methyl 6-chloropyridine-3-carboxylate](/img/structure/B13553893.png)

